molecular formula C20H18N2O3 B6053723 4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid

4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid

Numéro de catalogue: B6053723
Poids moléculaire: 334.4 g/mol
Clé InChI: CAMAFWRXYRNIFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK). It was developed by Pfizer and is currently undergoing clinical trials for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mécanisme D'action

4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid inhibits JAK, a family of enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK, this compound blocks the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in patients with rheumatoid arthritis. It also reduces the number of activated T cells and B cells, which play a key role in the pathogenesis of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. It also has a high degree of selectivity for JAK, which reduces the likelihood of off-target effects.
However, there are also some limitations to the use of this compound in laboratory experiments. It has a short half-life, which requires frequent dosing in animal studies. In addition, it has poor solubility in water, which can limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for the study of 4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid. One area of interest is the use of combination therapies, where this compound is combined with other drugs to enhance its therapeutic effects. Another area of interest is the development of more potent and selective JAK inhibitors, which could improve the efficacy and safety of this class of drugs.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor of JAK with potential applications in the treatment of autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand its therapeutic potential and to identify new directions for its development.

Méthodes De Synthèse

The synthesis of 4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid involves the condensation of 2-chloro-3-nitropyridine and 3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline in the presence of a base. The resulting compound is then reduced to the corresponding amine, which is subsequently coupled with 4-(carboxymethyl)phenylboronic acid to yield this compound.

Applications De Recherche Scientifique

4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and improving joint function in patients with rheumatoid arthritis. In addition, it has also been shown to be effective in the treatment of psoriasis, a chronic skin condition characterized by red, scaly patches.

Propriétés

IUPAC Name

4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c21-11-12-3-8-17-16(10-12)19-15(2-1-9-25-19)18(22-17)13-4-6-14(7-5-13)20(23)24/h3-8,10,15,18-19,22H,1-2,9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMAFWRXYRNIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC3=C(C2OC1)C=C(C=C3)C#N)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.